molecular formula C8H6ClIO2 B6253049 2-(4-chloro-2-iodophenyl)acetic acid CAS No. 936098-38-3

2-(4-chloro-2-iodophenyl)acetic acid

Cat. No.: B6253049
CAS No.: 936098-38-3
M. Wt: 296.5
InChI Key:
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Description

2-(4-Chloro-2-iodophenyl)acetic acid is an organic compound characterized by the presence of both chlorine and iodine atoms on a phenyl ring, which is attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the iodination of 4-chlorophenylacetic acid using iodine and a suitable oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

  • Halogenation: Introduction of chlorine and iodine atoms onto the phenyl ring.
  • Acetylation: Formation of the acetic acid moiety.
  • Purification: Crystallization or distillation to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the iodine atom.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry: 2-(4-Chloro-2-iodophenyl)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile building block for various organic transformations.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: The compound can be used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties allow for the development of materials with specific characteristics.

Comparison with Similar Compounds

    2-Iodophenylacetic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chlorophenylacetic Acid: Lacks the iodine atom, limiting its use in coupling reactions.

    2,4-Dichlorophenylacetic Acid: Contains two chlorine atoms, which may alter its reactivity and applications.

Uniqueness: 2-(4-Chloro-2-iodophenyl)acetic acid is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.

Properties

CAS No.

936098-38-3

Molecular Formula

C8H6ClIO2

Molecular Weight

296.5

Purity

95

Origin of Product

United States

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